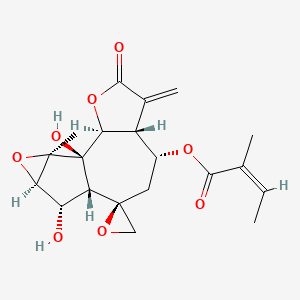
1-Naphthalenecarboxylic acid,4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Naphthalenecarboxylic acid,4-nitrophenyl ester” is a term often used to describe a range of blue pigments, but in the context of chemistry, it typically refers to compounds like Prussian blue. Prussian blue, also known as iron(III) hexacyanoferrate(II), is a deep blue pigment that has been used historically in art and industry. It is known for its intense color and stability, making it a valuable compound in various applications.
準備方法
Synthetic Routes and Reaction Conditions: Prussian blue is synthesized through the oxidation of ferrous ferrocyanide salts. The traditional method involves mixing solutions of iron(II) sulfate and potassium ferrocyanide, followed by oxidation. The reaction can be represented as: [ \text{Fe}^{2+} + \text{[Fe(CN)}_6]^{4-} \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 ]
Industrial Production Methods: In industrial settings, Prussian blue is produced by reacting iron(III) chloride with potassium ferrocyanide under controlled conditions. The reaction is carried out in aqueous solution, and the resulting precipitate is filtered, washed, and dried to obtain the pigment.
化学反応の分析
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to form Prussian white, a colorless compound, and oxidized back to Prussian blue.
Substitution Reactions: The cyanide ligands in Prussian blue can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or hydrazine can be used for reduction.
Major Products:
Prussian White: Formed by the reduction of Prussian blue.
Modified Prussian Blue: Formed by substitution reactions with other ligands.
科学的研究の応用
Prussian blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in analytical chemistry for detecting iron.
Biology: Employed in histology as a stain for detecting iron in biological tissues.
Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Industry: Utilized in the production of blueprints and as a dye for textiles and paper.
作用機序
Prussian blue acts by binding to certain metal ions, such as cesium and thallium, in the gastrointestinal tract. This binding prevents the metals from being absorbed into the bloodstream and facilitates their excretion from the body. The compound’s structure, which includes a cubic lattice of iron and cyanide ions, allows it to effectively trap these metal ions.
類似化合物との比較
Prussian blue is unique among blue pigments due to its intense color and stability. Similar compounds include:
Turnbull’s Blue: Chemically identical to Prussian blue but historically considered a different compound.
Berlin Blue: Another name for Prussian blue.
Parisian Blue: Yet another name for Prussian blue.
Prussian blue stands out due to its historical significance, diverse applications, and unique chemical properties.
特性
CAS番号 |
50638-24-9 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16/h1-10H,(H3,21,22)(H3,23,24)/b4-3+ |
InChIキー |
MBFLUZMECMTQLU-ONEGZZNKSA-N |
SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
異性体SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |
正規SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Key on ui other cas no. |
65426-90-6 |
同義語 |
true blue true blue dihydrochloride, (E)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)
![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)



![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)
![(2R,4R)-4-(aminomethyl)-N-[(2R)-1-oxo-4-phenyl-1-(quinolin-6-ylamino)butan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1232978.png)

![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)




